![molecular formula C22H24FN7O B5525173 N-(3-fluoro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5525173.png)

N-(3-fluoro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

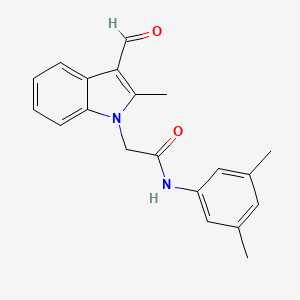

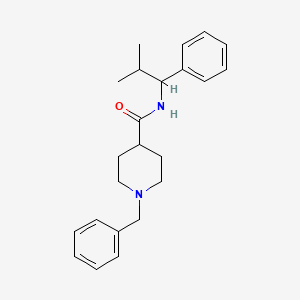

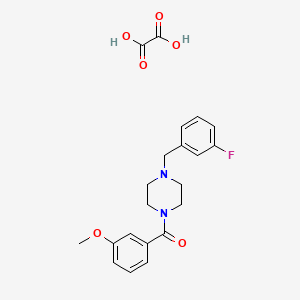

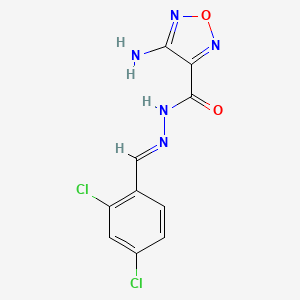

Description

This compound falls under the category of synthetic organic chemicals, often utilized in medicinal chemistry for their biological activities. The synthesis and analysis of this compound, like others in its class, are vital for understanding its potential as a therapeutic agent.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical processes, including electrophilic fluorination, palladium-catalyzed reactions, and the use of precursors with specific leaving groups for radio-labeling or other purposes (Eskola et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds is often determined through various analytical techniques such as NMR, MS, and X-ray crystallography. These analyses provide crucial information on the compound's structural conformation and chemical environment, which are essential for understanding its chemical reactivity and biological activity.

Chemical Reactions and Properties

Chemical properties, including reactivity with different reagents, stability under various conditions, and interactions with biological molecules, are key to understanding the compound's behavior in biological systems. For related compounds, studies focus on their ability to interact with specific receptors or enzymes, influencing their pharmacological profiles.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined through standard chemical analysis methods. These properties are crucial for drug formulation and delivery.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards different chemical groups, are important for understanding the compound's interactions and stability in various environments, impacting its storage, handling, and formulation.

For more specific and detailed analysis related to "N-(3-fluoro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide", dedicated studies and research would be required, focusing specifically on this compound's unique structure and properties.

References:

- (Eskola et al., 2002) - Discusses synthesis involving electrophilic fluorination and palladium catalysis.

Scientific Research Applications

Serotonin 1A Receptors in Alzheimer's Disease

Research has utilized molecular imaging probes, specifically 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, for positron emission tomography (PET) studies to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. These studies have shown significantly decreased receptor densities in key brain regions associated with Alzheimer's, correlating with the severity of clinical symptoms and decreased glucose utilization. This highlights the role of serotonin receptors in the pathology of Alzheimer's and the potential for targeted therapies (Kepe et al., 2006).

Synthesis for Imaging Dopamine Receptors

Another study focused on the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, aimed at imaging dopamine D4 receptors. The study achieved high specific radioactivity and demonstrated homogeneous distribution of radioactivity within the rat brain, suggesting its utility in studying dopamine receptor distribution and function (Eskola et al., 2002).

5-HT1A Antagonist for Neurotransmission Study

[(18)F]p-MPPF, identified as [(18)F]4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, has been researched as a new 5-HT(1A) antagonist for studying serotonergic neurotransmission with PET. This compound's chemistry, radiochemistry, and its interactions in animal and human models via PET highlight its potential in neurological research (Plenevaux et al., 2000).

Met Kinase Inhibitor Development

The development of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) as a selective inhibitor of the Met kinase superfamily for cancer treatment demonstrates the therapeutic applications of complex molecular designs. This compound has shown promising results in preclinical trials, emphasizing the importance of targeted therapy in oncology (Schroeder et al., 2009).

properties

IUPAC Name |

N-(3-fluoro-2-methylphenyl)-4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN7O/c1-15-6-7-19(24-14-15)26-20-8-9-21(28-27-20)29-10-12-30(13-11-29)22(31)25-18-5-3-4-17(23)16(18)2/h3-9,14H,10-13H2,1-2H3,(H,25,31)(H,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEQPWLESHUPGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=C(C(=CC=C4)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)

![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5525095.png)

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5525096.png)

![methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5525112.png)

![2-(3-methylbutyl)-8-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525123.png)

![methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5525146.png)

![4-bromo-N'-[2-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5525157.png)